![molecular formula C11H18ClNO B1463323 [2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride CAS No. 1269127-58-3](/img/structure/B1463323.png)

[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride

Vue d'ensemble

Description

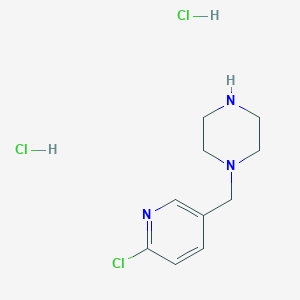

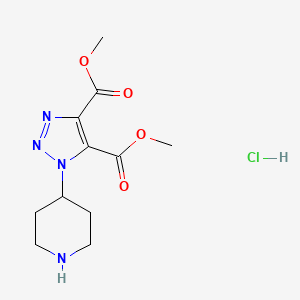

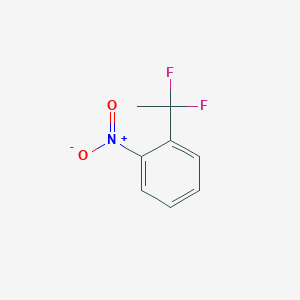

“[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1269127-58-3 . It has a molecular weight of 215.72 . The IUPAC name for this compound is 2-(4-ethylphenoxy)-N-methylethanamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is stable under normal temperatures and pressures. It should be stored in a tightly closed container in a cool, dry, ventilated area .Applications De Recherche Scientifique

Environmental Impact and Fate of Phenolic Compounds

Phenolic compounds, including parabens and phenoxy herbicides, are widely used in various products and have been detected in aquatic environments. They may act as weak endocrine disrupter chemicals, and their fate, behavior, and potential transformation products in water bodies have been extensively studied. Research shows that while some phenolic compounds are biodegradable, they can be persistent in surface waters and sediments due to continuous introduction into the environment. Their transformation can lead to the formation of more stable and potentially toxic by-products, emphasizing the need for further studies on their environmental impact and degradation pathways (Haman et al., 2015).

Toxicology and Pharmacology

Phenolic compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and others within the phenoxy herbicide category have been the subject of toxicological and pharmacological studies. These studies focus on their sorption behavior, mechanisms of toxicity, and potential health impacts. For instance, the sorption of phenoxy herbicides to soil and organic matter is crucial for understanding their environmental persistence and mobility. Moreover, the toxicological profiles of substances like paraquat and chlorogenic acid reveal both the potential risks and beneficial antioxidant properties they may hold, offering a dual perspective on their impact on health (Werner et al., 2012); (Dinis-Oliveira et al., 2008); (Santana-Gálvez et al., 2017).

Antioxidant Applications and Food Additives

Some derivatives of phenolic compounds have been explored for their antioxidant properties, suggesting potential applications as food additives or in pharmaceutical formulations to combat oxidative stress-related diseases. The search for new organic compounds with pronounced antioxidant activity leads to the synthesis of various derivatives, including those based on phloroglucinol and methylviologen. These compounds not only exhibit high antioxidant activity but also possess properties that could deactivate metal ions, further broadening their application scope (Alexanyan et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethylphenoxy)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10-4-6-11(7-5-10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABLBZVYGXIQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)

![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)

![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)

![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)